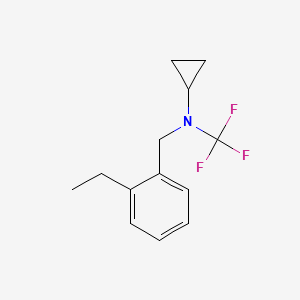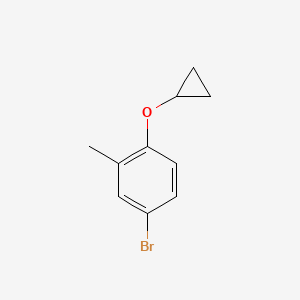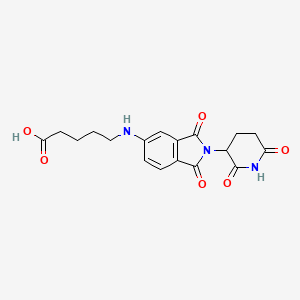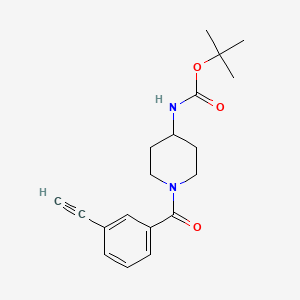
tert-Butyl (1-(3-ethynylbenzoyl)piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an ethynyl group attached to a benzoyl moiety, and a carbamic acid ester group, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the piperidine ring and the ethynylbenzoyl moiety. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, followed by cyclization. The ethynylbenzoyl moiety is prepared by introducing an ethynyl group to a benzoyl compound through palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzoyl moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1-piperazinyl)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-Boc-3-pyrroline
Uniqueness
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is unique due to its combination of an ethynylbenzoyl moiety and a piperidine ring, which provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H24N2O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-(3-ethynylbenzoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H24N2O3/c1-5-14-7-6-8-15(13-14)17(22)21-11-9-16(10-12-21)20-18(23)24-19(2,3)4/h1,6-8,13,16H,9-12H2,2-4H3,(H,20,23) |
Clé InChI |
MCZUXVXNESMGIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


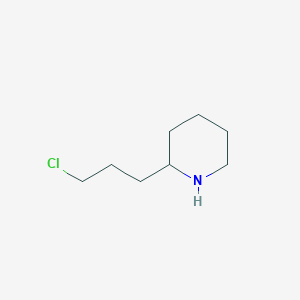

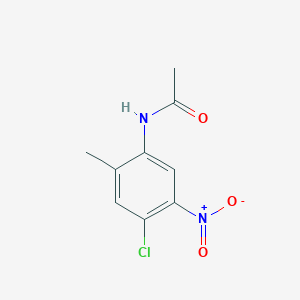
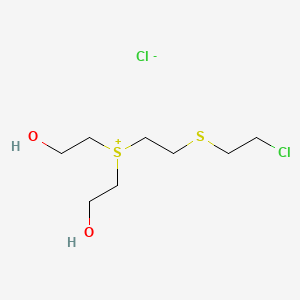


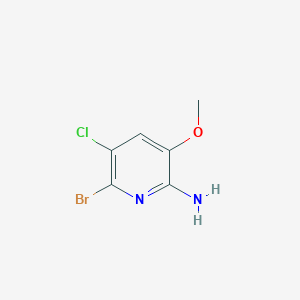
![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)
